![molecular formula C24H19N3O5S B2587288 2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902556-83-6](/img/no-structure.png)

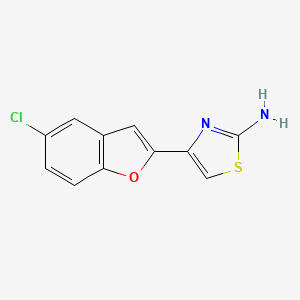

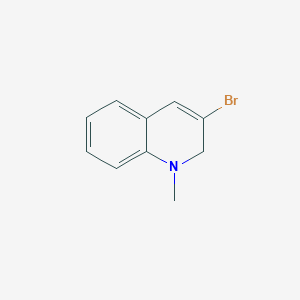

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide” is a derivative of the thieno3′,2′:4,5benzothieno[2,3-d]pyrimidine system . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of derivatives of the thieno3′,2′:4,5benzothieno[2,3-d]pyrimidine system has been reported in the literature . An efficient route involves the introduction of a substituent (oxygen atom or amino group) in the bay region .Molecular Structure Analysis

These molecules are shown by extensive MM calculations to exhibit a significant degree of helical distortion . This suggests that the molecular structure of the compound is complex and may have unique properties due to this distortion.Scientific Research Applications

Anticancer Properties

Novel compounds derived from similar chemical structures have shown potential as anticancer agents. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide exhibited appreciable cancer cell growth inhibition against various cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).

Anti-inflammatory and Analgesic Effects

Compounds within this class have been synthesized and assessed for their cyclooxygenase inhibition, showcasing significant analgesic and anti-inflammatory activities. This demonstrates their potential in treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activity

A series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were prepared and showed potent antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential in antimicrobial therapy (Kerru et al., 2019).

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-furylmethylamine with 2-(3-methoxyphenyl)acetyl chloride to form an intermediate, which is then reacted with 2,4-thiazolidinedione to yield the final product.", "Starting Materials": [ "2-furylmethylamine", "2-(3-methoxyphenyl)acetyl chloride", "2,4-thiazolidinedione" ], "Reaction": [ "Step 1: 2-furylmethylamine is reacted with 2-(3-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form an intermediate.", "Step 2: The intermediate is then reacted with 2,4-thiazolidinedione in the presence of a catalyst such as triphenylphosphine to yield the final product.", "Step 3: The final product is purified using standard techniques such as column chromatography." ] } | |

CAS RN |

902556-83-6 |

Product Name |

2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide |

Molecular Formula |

C24H19N3O5S |

Molecular Weight |

461.49 |

IUPAC Name |

2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C24H19N3O5S/c1-31-16-7-4-6-15(12-16)25-20(28)14-26-21-18-9-2-3-10-19(18)33-22(21)23(29)27(24(26)30)13-17-8-5-11-32-17/h2-12H,13-14H2,1H3,(H,25,28) |

InChI Key |

HAZDXDYNQXBRRX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

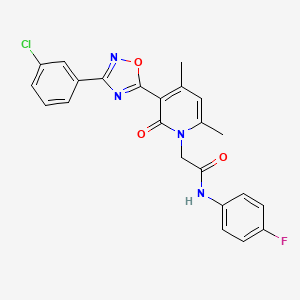

![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)

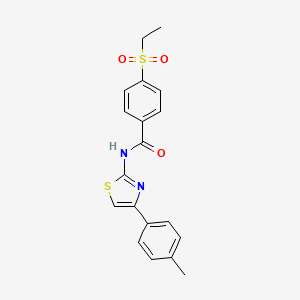

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)

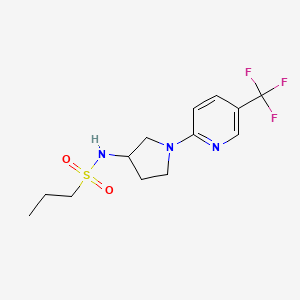

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2587222.png)

![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)